molecular formula C16H21N3O3 B2391962 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide CAS No. 2094899-07-5

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide

Cat. No. B2391962
CAS RN: 2094899-07-5
M. Wt: 303.362
InChI Key: JTRCXHCNAUYRIP-UHFFFAOYSA-N
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Description

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the arsenal of cancer treatments available.

Mechanism of Action

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide works by inhibiting several kinases, including BTK, ITK, and JAK3, which are involved in various signaling pathways that promote cancer cell survival and proliferation. By inhibiting these kinases, 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide can induce cancer cell death and slow down tumor growth.
Biochemical and Physiological Effects:
2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of cytokine production. These effects are consistent with the compound's mechanism of action and suggest that it has the potential to be an effective cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide in lab experiments is its potency and specificity. 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide has been shown to be a highly selective inhibitor of several kinases, which makes it an ideal tool for studying the role of these kinases in cancer cell survival and proliferation. However, one of the limitations of using 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide in lab experiments is its relatively short half-life, which can make it difficult to maintain a consistent level of inhibition over an extended period.

Future Directions

There are several potential future directions for the study of 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide, including:
1. Combination Therapy: 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide has shown promising results in preclinical studies as a single agent, but it may be even more effective when used in combination with other cancer treatments.
2. Clinical Trials: Several clinical trials are currently underway to evaluate the safety and efficacy of 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide in treating various types of cancer.
3. Biomarker Development: The identification of biomarkers that can predict response to 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide could help to identify patients who are most likely to benefit from this treatment.
4. Mechanistic Studies: Further studies are needed to fully understand the mechanism of action of 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide and how it interacts with other signaling pathways involved in cancer cell survival and proliferation.
In conclusion, 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide is a promising small molecule inhibitor that has shown potential as a cancer treatment in preclinical studies. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide involves several steps, including the reaction of 4-tert-butylphenyl isocyanate with N-(1-cyano-2-hydroxyethyl)acetamide, followed by the addition of formic acid. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide is a potent inhibitor of several kinases that play a critical role in cancer cell survival and proliferation.

properties

IUPAC Name

4-tert-butyl-N-[2-[(1-cyano-2-hydroxyethyl)amino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)12-6-4-11(5-7-12)15(22)18-9-14(21)19-13(8-17)10-20/h4-7,13,20H,9-10H2,1-3H3,(H,18,22)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRCXHCNAUYRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(=O)NC(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-tert-butylphenyl)formamido]-N-(1-cyano-2-hydroxyethyl)acetamide

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